

An In-depth Technical Guide to 2-Bromo-5-(tert-butyl)phenol

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Compound of Interest

Compound Name: **2-Bromo-5-(tert-butyl)phenol**

Cat. No.: **B1280054**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-5-(tert-butyl)phenol**, including its chemical properties, safety information, and potential applications based on related compounds. While specific experimental data for this compound is limited in public literature, this document compiles available information and provides established protocols for synthesis and analysis relevant to this class of molecules.

Chemical Identity and Properties

2-Bromo-5-(tert-butyl)phenol, with the CAS number 20942-68-1, is a substituted phenol derivative.^{[1][2][3][4]} Its structure features a bromine atom and a bulky tert-butyl group on the phenol ring, which are expected to influence its chemical reactivity and biological activity.

Physicochemical Properties

Quantitative data for **2-Bromo-5-(tert-butyl)phenol** is summarized in the tables below. Experimental physical properties such as melting point, boiling point, and density are not readily available in the literature.^[2]

Table 1: Compound Identification

Identifier	Value	Source
CAS Number	20942-68-1	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₃ BrO	[1] [3] [5] [6]
Molecular Weight	229.11 g/mol	[1] [3] [5]
IUPAC Name	2-bromo-5-(tert-butyl)phenol	[1]
Canonical SMILES	CC(C) (C)C1=CC(=C(C=C1)Br)O	[1] [5]
InChI Key	KSYHPGHAMBDJLG- UHFFFAOYSA-N	[1]

Table 2: Computed Physicochemical Properties

Property	Value	Source
Topological Polar Surface Area (TPSA)	20.2 Å ²	[1] [5]
XLogP3	3.9	[1]
Hydrogen Bond Donor Count	1	[1] [5]
Hydrogen Bond Acceptor Count	1	[1] [5]
Rotatable Bond Count	0	[1] [5]

Safety and Handling

2-Bromo-5-(tert-butyl)phenol is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

Hazard Class	Hazard Statement	GHS Pictogram	Signal Word
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed	GHS07	Danger
Skin Corrosion/Irritation (Category 2)	H315: Causes skin irritation	GHS07	
Serious Eye Damage/Irritation (Category 1)	H318: Causes serious eye damage	GHS05	
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation	H335: May cause respiratory irritation	GHS07	

Source: PubChem[1]

Table 4: GHS Precautionary Statements

Code	Statement
Prevention	P261, P264, P270, P271, P280
Response	P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362
Storage	P403+P233, P405
Disposal	P501

Source: Synblock[3]

Experimental Protocols

While specific, validated protocols for **2-Bromo-5-(tert-butyl)phenol** are not published, the following sections describe representative methodologies for its synthesis and analysis based

on established procedures for structurally similar compounds.

Representative Synthesis Protocol: Electrophilic Bromination

This protocol is adapted from the synthesis of 2-bromo-4-tert-butylphenol and represents a common method for the ortho-bromination of phenols. The starting material would be 3-(tert-butyl)phenol.[\[2\]](#)

Objective: To synthesize **2-Bromo-5-(tert-butyl)phenol** via electrophilic bromination of 3-(tert-butyl)phenol.

Materials:

- 3-(tert-butyl)phenol
- Liquid Bromine (Br_2)
- Chloroform (CHCl_3) or other suitable inert solvent
- 1% aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Saturated brine solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

- Dissolution: Dissolve 3-(tert-butyl)phenol in an inert solvent like chloroform in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0°C.
- Bromine Addition: Prepare a solution of one molar equivalent of bromine in the same solvent. Add this bromine solution dropwise to the stirred phenol solution over 1-2 hours, maintaining the temperature at 0°C.

- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Once the reaction is complete, quench any remaining bromine by washing the reaction mixture with a 1% aqueous sodium thiosulfate solution. The disappearance of the red/orange bromine color indicates completion of the quench.
- Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and saturated brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain pure **2-Bromo-5-(tert-butyl)phenol**.

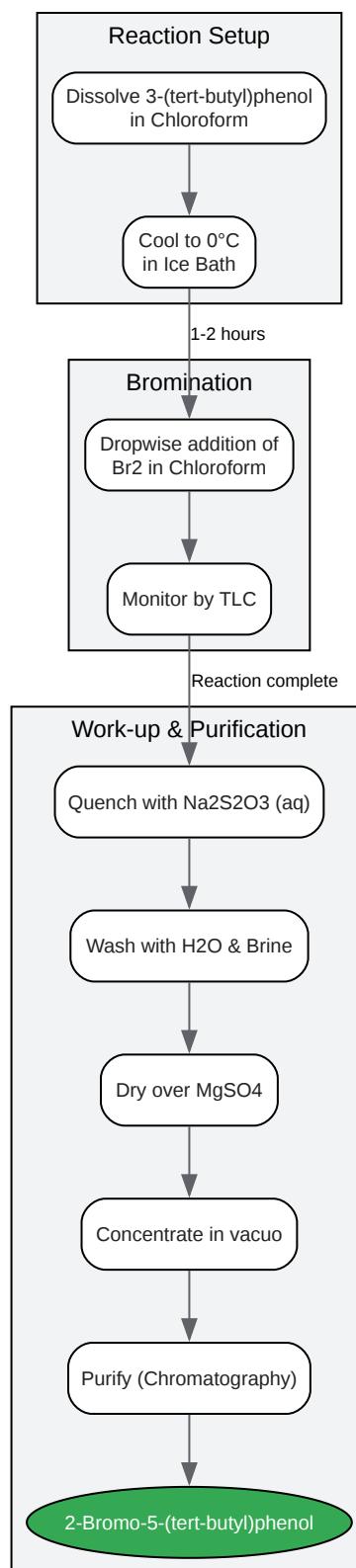
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Diagram 1: Representative workflow for the synthesis of **2-Bromo-5-(tert-butyl)phenol**.

Representative Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Phenolic compounds are routinely analyzed by GC-MS. EPA Method 8041A provides a standard framework for the analysis of phenols, which can be adapted for this specific compound.

Objective: To detect and quantify **2-Bromo-5-(tert-butyl)phenol** in a sample matrix.

Instrumentation:

- Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
- Capillary column (e.g., DB-5 or equivalent)

Procedure:

- Sample Preparation: Dissolve a known quantity of the sample in a suitable solvent (e.g., dichloromethane or hexane). If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from a complex matrix.
- Derivatization (Optional but Recommended): To improve chromatographic peak shape and sensitivity, the phenolic hydroxyl group can be derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- GC-MS Analysis:
 - Injection: Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC inlet.
 - Separation: Use a temperature program to separate the components on the capillary column. A typical program might start at 60°C, ramp to 280°C, and hold for several minutes.
 - Detection: If using MS, operate in full scan mode to identify the compound based on its mass spectrum and retention time, or in selected ion monitoring (SIM) mode for higher sensitivity.

sensitivity and quantitative analysis. The mass spectrum is expected to show a characteristic isotopic pattern for bromine.

- Quantification: Create a calibration curve using standards of known concentrations to quantify the analyte in the sample.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of **2-Bromo-5-(tert-butyl)phenol** are not available.

However, extensive research on the structurally related compound 2,4-di-tert-butylphenol (2,4-DTBP) provides valuable insights into its potential bioactivities, which include antioxidant, anti-inflammatory, and antimicrobial effects. These activities are often linked to the modulation of key cellular signaling pathways.

Postulated Anti-Inflammatory Mechanism

The anti-inflammatory activity of phenolic compounds like 2,4-DTBP has been attributed to their ability to suppress the production of pro-inflammatory mediators.^[7] A primary pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. It is plausible that **2-Bromo-5-(tert-butyl)phenol** could exhibit similar activity by inhibiting this pathway.

Hypothesized Signaling Pathway:

- An inflammatory stimulus (e.g., Lipopolysaccharide, LPS) activates cell surface receptors like Toll-like receptor 4 (TLR4).
- This activation triggers a downstream cascade, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB).
- The degradation of IκB releases the NF-κB dimer (p50/p65), allowing it to translocate into the nucleus.
- In the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.
- 2-Bromo-5-(tert-butyl)phenol** may interfere with this pathway, potentially by inhibiting IκB degradation or blocking NF-κB nuclear translocation, thereby reducing the expression of inflammatory cytokines.

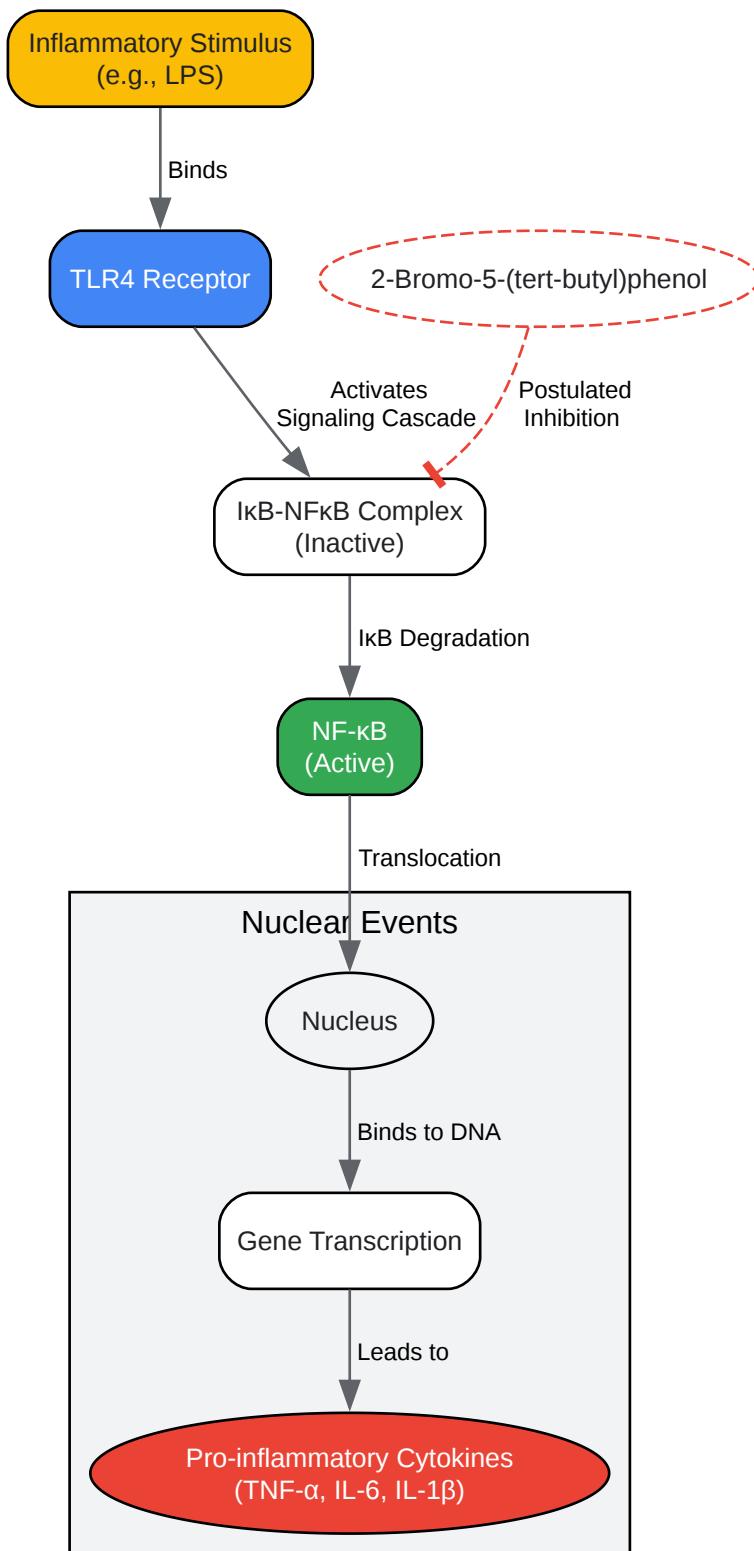
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Diagram 2: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.

This guide serves as a foundational resource for researchers interested in **2-Bromo-5-(tert-butyl)phenol**. While further experimental validation is required to fully characterize this compound, the provided information on its properties, handling, and potential activities offers a robust starting point for future studies in chemical synthesis and drug discovery.

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